3-(2,5-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a pyridinylmethyl group, and a dihydro-1,2-oxazole ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Dihydro-1,2-oxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide intermediate and an alkene.
Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethoxyphenyl group is introduced to the oxazole ring.
Introduction of the Pyridinylmethyl Group: This can be done through a nucleophilic substitution reaction, where the pyridinylmethyl group is attached to the nitrogen atom of the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to a more saturated form.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated oxazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a probe in biochemical assays to investigate cellular pathways.
Medicine
The compound’s structure suggests potential pharmacological applications, such as acting as a ligand for specific receptors or enzymes. It could be investigated for its therapeutic potential in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(2,5-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include:
Receptors: The compound may bind to specific receptors, altering their activity and triggering downstream signaling pathways.
Enzymes: It could act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: shares similarities with other oxazole derivatives and compounds containing dimethoxyphenyl and pyridinyl groups.
Lorcaserin: A selective 5-HT2C receptor agonist with a similar structural motif.
(2,5-dimethoxyphenyl)methyl](pyridin-3-ylmethyl)amine: Another compound with a related structure.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H19N3O4/c1-23-13-5-6-16(24-2)14(8-13)15-9-17(25-21-15)18(22)20-11-12-4-3-7-19-10-12/h3-8,10,17H,9,11H2,1-2H3,(H,20,22) |
InChI Key |
IHOIBHPIKDLHTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NCC3=CN=CC=C3 |
solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.